molecular formula C8H6IN3 B3116570 5-Iodoquinoxalin-6-amine CAS No. 2174002-51-6

5-Iodoquinoxalin-6-amine

Cat. No.: B3116570
CAS No.: 2174002-51-6
M. Wt: 271.06 g/mol
InChI Key: KHNROOYMVZFPJF-UHFFFAOYSA-N
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Description

5-Iodoquinoxalin-6-amine (CAS 1864014-68-5) is a substituted quinoxaline derivative of significant interest in medicinal chemistry and drug discovery research. The quinoxaline core is a recognized privileged scaffold in the design of biologically active molecules, and this iodinated analog serves as a key synthetic intermediate for the development of novel therapeutic agents. This compound is primarily valued for its potential in two key research areas. First, quinoxaline derivatives have demonstrated notable activity as ergosterol biosynthesis inhibitors , presenting a promising mechanism for the development of new antifungal agents to combat resistant fungal pathogens . Second, structurally related quinoxalin-6-amine analogs have shown substantial antiproliferative activity against a diverse panel of human cancer cell lines, including lung (A549), pancreatic (AsPC1), colon (HT29), and breast (MDA-MB-231) cancers . The mechanism of action for these anticancer effects is associated with the induction of apoptosis, evidenced by caspase 3/7 activation and PARP cleavage . With the molecular formula C8H6IN3 and a molecular weight of 271.06 g/mol, this reagent is suited for further functionalization via cross-coupling reactions, leveraging the reactive iodine handle for structure-activity relationship (SAR) studies. Researchers utilize this compound strictly for laboratory research purposes. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodoquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3/c9-7-5(10)1-2-6-8(7)12-4-3-11-6/h1-4H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNROOYMVZFPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Iodoquinoxalin 6 Amine and Its Precursors

Strategic Disconnection Approaches for 5-Iodoquinoxalin-6-amine Synthesis

Retrosynthetic analysis is a powerful technique used to deconstruct a target molecule into simpler, commercially available starting materials. ub.edu This process involves "disconnections," which are the reverse of known chemical reactions. For this compound, two primary retrosynthetic strategies can be envisioned: one focusing on the initial formation of the quinoxaline (B1680401) ring system and the other on introducing the key functional groups at a later stage.

Retrosynthetic Analysis via Quinoxaline Ring Formation

This approach prioritizes the construction of the substituted benzene (B151609) ring first, followed by the formation of the pyrazine (B50134) ring to complete the quinoxaline core.

A primary disconnection of the quinoxaline ring system points to a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, such as glyoxal (B1671930), as key precursors. The synthesis of quinoxalines is often achieved through the condensation of these two components. tandfonline.com Therefore, the retrosynthetic pathway for this compound would begin by disconnecting the pyrazine ring, leading back to 4-iodo-1,2-diaminobenzene and glyoxal.

Further disconnection of 4-iodo-1,2-diaminobenzene involves functional group interconversion. The diamine can be traced back to 4-iodo-2-nitroaniline, which in turn can be derived from 2-nitroaniline through regioselective iodination. This strategy places the challenging iodination step on a simpler, electron-deficient precursor before the quinoxaline ring is formed.

Retrosynthetic Pathway A: Quinoxaline Ring Formation First

Target Molecule Precursor 1 Precursor 2 Reaction Type
This compound4-Iodo-1,2-diaminobenzeneGlyoxalCondensation
4-Iodo-1,2-diaminobenzene4-Iodo-2-nitroanilineN/AReduction
4-Iodo-2-nitroaniline2-NitroanilineIodine sourceElectrophilic Iodination

Retrosynthetic Analysis via Late-Stage Functionalization

Late-stage functionalization (LSF) is a strategy that introduces key functional groups onto a complex molecular scaffold in the final steps of a synthesis. nih.gov This approach can be highly efficient for creating analogues of a lead compound without needing to restart the synthesis from scratch. nih.gov For this compound, this strategy involves forming the quinoxaline core first and then introducing the iodo and amine groups.

The most logical disconnection in this approach is the C-I bond. This suggests that this compound can be synthesized from quinoxalin-6-amine via a direct, regioselective C-H iodination. This is a powerful and atom-economical approach that leverages the directing effect of the existing amine group. The precursor, quinoxalin-6-amine, can be synthesized from 6-nitroquinoxaline, which is formed through the standard condensation of 4-nitro-1,2-phenylenediamine and glyoxal.

This method is particularly advantageous as it avoids carrying the iodo substituent through multiple synthetic steps and utilizes the inherent reactivity of the quinoxaline scaffold. thieme-connect.com

Retrosynthetic Pathway B: Late-Stage Functionalization

Target Molecule Precursor Reaction Type
This compoundQuinoxalin-6-amineRegioselective C-H Iodination
Quinoxalin-6-amine6-NitroquinoxalineReduction
6-Nitroquinoxaline4-Nitro-1,2-phenylenediamine & GlyoxalCondensation

Halogenation Protocols for Quinoxaline Systems

The introduction of an iodine atom onto the quinoxaline ring is a critical step in the synthesis of this compound. The challenge lies in achieving high regioselectivity, targeting the C5 position specifically.

Regioselective Iodination of Quinoxaline Derivatives

Direct iodination of electron-rich aromatic compounds is a common synthetic transformation. mdpi.com In the case of quinoxalin-6-amine, the amino group at the C6 position is a powerful ortho-, para-directing group, activating the aromatic ring for electrophilic substitution. The position with the highest electron density, and thus the most susceptible to electrophilic attack, is the C5 position. mdpi.com This inherent electronic property allows for the highly regioselective synthesis of the desired product.

Studies have shown that the direct iodination of various 6-aminoquinoxalines consistently occurs at the C5 position, as predicted by calculations of the highest occupied molecular orbital (HOMO) coefficients. mdpi.com A common and effective method involves treating quinoxalin-6-amine with iodine (I₂) in the presence of a base such as sodium bicarbonate (NaHCO₃) in a dioxane-water solvent mixture. researchgate.net This protocol provides the desired 6-amino-5-iodoquinoxaline in good yields. mdpi.com

Iodination Using Novel Reagents and Catalytic Systems

While molecular iodine is effective, modern organic synthesis has seen the development of novel iodinating agents and catalytic systems that offer milder conditions, improved yields, and broader substrate scope. acs.orgacs.org

For substrates that are less reactive or prone to side reactions, alternative iodinating reagents can be employed. N-Iodosuccinimide (NIS) is a widely used electrophilic iodinating agent that can be effective, although its reactivity is sometimes insufficient for more electron-deficient heterocycles. acs.org Hypervalent iodine reagents, such as [bis(trifluoroacetoxy)iodo]benzene (PIFA), have also been utilized for the iodination of electron-deficient heterocycles when used in combination with I₂. dovepress.com

Another advanced method involves the activation of molecular iodine with silver salts, such as silver mesylate, to generate a highly electrophilic sulfonyl hypoiodite species in situ. acs.org This system has proven effective for the iodination of a range of (hetero)arenes under mild conditions. acs.orgacs.org For the specific synthesis of this compound, a recently proposed "green" reagent, 4-(dimethylamino)-N-iodopyridinium iodide, has been shown to successfully iodinate quinoxalin-6-amine at the C5 position. researchgate.net

Table of Iodination Reagents for Heterocycles

Reagent/SystemSubstrate TypeConditionsReference
I₂ / NaHCO₃Electron-rich heterocyclesDioxane/H₂O mdpi.comresearchgate.net
N-Iodosuccinimide (NIS)Electron-rich (hetero)arenesVarious solvents acs.org
PIFA / I₂Electron-deficient heterocyclesNot specified dovepress.com
I₂ / Silver Mesylate (AgOMs)(Hetero)arenes23 °C acs.org
4-(dimethylamino)-N-iodopyridinium iodideQuinoxalin-6-amineNot specified researchgate.net

Amination Strategies for Iodo-Substituted Quinoxalines

While the most common route to this compound involves iodination of quinoxalin-6-amine, an alternative retrosynthetic disconnection would involve the amination of a 5-iodo-6-substituted quinoxaline precursor. This approach is less direct but could be valuable if the required precursors are readily available.

The introduction of an amino group onto an aromatic ring, particularly one bearing a halogen, is typically achieved through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient, usually requiring strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the iodine atom). A precursor like 5-iodo-6-nitroquinoxaline could potentially undergo SNAr with an ammonia equivalent, followed by reduction of the nitro group. However, the reactivity and selectivity of such a reaction would need careful optimization.

The Buchwald-Hartwig amination offers a more general and powerful method for forming C-N bonds. This palladium-catalyzed cross-coupling reaction can couple aryl halides (including iodides) with a wide range of amines. In a hypothetical synthesis, a precursor such as 6-bromo-5-iodoquinoxaline could be selectively aminated at the C6 position using an ammonia surrogate, relying on the differential reactivity of C-Br and C-I bonds in palladium catalysis. However, this route is more complex than the late-stage iodination of quinoxalin-6-amine.

A patent describes the synthesis of 6-amino-5-iodoquinoxaline and its subsequent conversion to 6-(2-imidazolin-2-ylamino)-5-iodoquinoxaline, demonstrating that the 6-amino group can be introduced prior to other functionalizations. google.com In this patented synthesis, the starting material, 6-aminoquinoxaline (B194958), is first halogenated to produce 6-amino-5-iodoquinoxaline. google.com This underscores that the most practical and established route involves introducing the amino group before the iodine atom.

Nucleophilic Aromatic Substitution (SNAr) Approaches to 6-Amination

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amino groups onto activated aromatic rings. The quinoxaline nucleus, with its electron-deficient pyrazine ring, activates the fused benzene ring for nucleophilic attack, making SNAr a viable strategy for amination at the 6-position.

The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group restores the aromaticity and yields the substituted product. For the synthesis of this compound, a plausible precursor would be a 5-iodo-6-haloquinoxaline, such as 5-iodo-6-fluoroquinoxaline or 5-iodo-6-chloroquinoxaline.

A key factor in the SNAr approach is the regioselective displacement of the leaving group at C-6 without affecting the iodo group at C-5. The reactivity of halogens in SNAr reactions is often inverted compared to SN2 reactions, with the order typically being F > Cl > Br > I. uomustansiriyah.edu.iqchemistrysteps.comwikipedia.org This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond, rather than the cleavage of the C-X bond itself. uomustansiriyah.edu.iq This reactivity trend allows for the selective substitution of a fluorine or chlorine atom at the 6-position in the presence of an iodine atom at the 5-position.

A representative SNAr reaction for this synthesis would involve reacting 5-iodo-6-fluoroquinoxaline with an amine source, such as ammonia or a protected amine, in a polar aprotic solvent like DMSO. The use of microwave irradiation can significantly accelerate these reactions, reducing reaction times from hours to minutes. mdpi.com

Table 1: Hypothetical SNAr Amination of a 5-Iodo-6-haloquinoxaline Precursor

PrecursorNucleophileSolventConditionsProduct
5-Iodo-6-fluoroquinoxalineAmmonia (aq)DMSOMicrowave, 200°C, 30 minThis compound
5-Iodo-6-chloroquinoxalineSodium AmideDMF100°C, 4hThis compound

Transition Metal-Catalyzed Amination (e.g., Buchwald-Hartwig type reactions)

Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed reaction offers a versatile and highly efficient method for coupling aryl halides with a wide range of amines, including ammonia equivalents, under relatively mild conditions. wikipedia.orgscielo.br

The synthesis of this compound via this method would likely involve the cross-coupling of a 6-halo-5-iodoquinoxaline (e.g., 6-bromo-5-iodoquinoxaline) with an ammonia surrogate. The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired aryl amine and regenerate the Pd(0) catalyst. nih.gov

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig research groups, are commonly employed to facilitate the catalytic cycle. rug.nl For the challenging coupling with ammonia, specialized ligands and ammonia surrogates (e.g., benzophenone imine) or the direct use of aqueous ammonia with specific catalyst systems have been developed to achieve high selectivity for the primary amine product. wikipedia.orgsynthesisspotlight.com

Table 2: Representative Buchwald-Hartwig Amination Conditions

Aryl HalideAmine SourceCatalyst / LigandBaseSolventTemperature
6-Bromo-5-iodoquinoxalineAqueous AmmoniaPd(OAc)₂ / KPhosCs₂CO₃Toluene110°C
6-Bromo-5-iodoquinoxalineBenzophenone IminePd₂(dba)₃ / BINAPNaOtBuDioxane100°C

This table presents plausible conditions based on general protocols for Buchwald-Hartwig aminations.

Multi-Step Synthetic Sequences and Protecting Group Strategies

Direct functionalization of the quinoxaline core can be challenging due to issues with regioselectivity. Therefore, multi-step synthetic sequences, often starting from appropriately substituted benzene derivatives, are commonly employed.

Sequential Functional Group Interconversions Leading to this compound

A robust strategy for the synthesis of this compound involves the construction of the quinoxaline ring from a pre-functionalized o-phenylenediamine precursor. A key intermediate for this approach is 4-iodo-1,2-phenylenediamine, which is commercially available. sigmaaldrich.com

The classical and widely used method for forming the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal. chim.it This reaction is often acid-catalyzed but can also proceed under neutral or even green conditions.

Synthetic Route 1: Condensation of a Pre-functionalized Diamine

Condensation: 4-Iodo-1,2-phenylenediamine is reacted with glyoxal in a suitable solvent like ethanol or acetic acid to yield 5-iodoquinoxaline.

Nitration: The 5-iodoquinoxaline is then nitrated. Electrophilic nitration of quinoxaline typically occurs at the 5- or 6-position. The directing effect of the iodine atom would need to be considered to achieve selective nitration at the 6-position.

Reduction: The resulting 5-iodo-6-nitroquinoxaline is subsequently reduced to the target compound, this compound. This reduction can be achieved using various reagents, such as tin(II) chloride or catalytic hydrogenation (e.g., H₂/Pd-C). thieme.combeilstein-journals.org

Synthetic Route 2: Functionalization of a Pre-formed Quinoxaline

Synthesis of 6-Aminoquinoxaline: An alternative route begins with the synthesis of 6-nitroquinoxaline from 4-nitro-o-phenylenediamine and glyoxal. The nitro group is then reduced to an amine to provide 6-aminoquinoxaline. thieme.com

Selective Iodination: The final step is the regioselective iodination of 6-aminoquinoxaline at the 5-position. The activating and ortho-directing nature of the amino group could facilitate electrophilic iodination at the adjacent C-5 position using reagents like N-iodosuccinimide (NIS).

Orthogonal Protecting Group Chemistry for Selective Functionalization

In multi-step syntheses involving sensitive functional groups, the use of protecting groups is essential to prevent unwanted side reactions. nih.gov The amino group in particular is reactive under various conditions, such as electrophilic iodination or nitration. Orthogonal protecting groups, which can be removed under distinct conditions without affecting other groups, are crucial for complex synthetic strategies. iris-biotech.de

The tert-butyloxycarbonyl (Boc) group is a common acid-labile protecting group for amines. wikipedia.orgchemistrysteps.com It is stable under basic and many catalytic conditions. organic-chemistry.org For instance, in the synthesis of this compound, the 6-amino group could be protected as a Boc-carbamate. This protection would allow for a subsequent chemical transformation, such as an iodination or another cross-coupling reaction on a different part of the molecule. The Boc group can then be cleanly removed using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid. fishersci.co.uk

Table 3: Orthogonal Protecting Group Strategy Example

StepReactionProtecting GroupKey Feature
1Protection of 6-aminoquinoxalineDi-tert-butyl dicarbonate (Boc₂O)Forms acid-labile Boc-protected amine.
2Iodination of Boc-protected amineN-Iodosuccinimide (NIS)Amine is protected from oxidation/reaction.
3DeprotectionTrifluoroacetic acid (TFA)Selectively removes Boc group under acidic conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, efficient, and sustainable. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds like quinoxalines.

Solvent Minimization and Alternative Reaction Media (e.g., water, ionic liquids)

A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. The synthesis of quinoxalines has been successfully adapted to greener reaction media.

Water as a Reaction Medium: Water is an ideal green solvent due to its non-toxicity, availability, and safety. The condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds to form quinoxalines can often be performed in water, sometimes under reflux or with microwave assistance, and remarkably, often without the need for any catalyst. researchgate.nettuwien.at This approach not only simplifies the reaction setup but also facilitates product isolation, as many quinoxaline derivatives are poorly soluble in water and can be collected by filtration. tuwien.at

Ionic Liquids (ILs) as Solvents and Catalysts: Ionic liquids are salts with low melting points that are gaining attention as alternative reaction media. benthamdirect.com Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive alternatives to volatile organic compounds. nih.gov For quinoxaline synthesis, acidic ionic liquids can act as both the solvent and the catalyst for the condensation reaction. nih.gov Furthermore, ILs have been shown to be effective media for palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, where they can enhance catalyst stability and facilitate recycling. scielo.brbenthamdirect.comresearchgate.net

Table 4: Green Synthesis Approaches for Quinoxaline Ring Formation

ReactantsSolventCatalystConditionsAdvantage
o-phenylenediamine, GlyoxalWaterNoneRefluxCatalyst-free, simple work-up researchgate.net
o-phenylenediamine, BenzilHigh-Temperature WaterNoneMicrowaveRapid, no organic solvent tuwien.at
o-phenylenediamine, Benzil[Hbim]BF₄ (Ionic Liquid)None (IL acts as promoter)Room TemperatureMild conditions, recyclable solvent benthamdirect.com

Catalyst Design for Enhanced Sustainability (e.g., organocatalysis, heterogeneous catalysis)

The classical synthesis of quinoxalines often requires harsh conditions, such as high temperatures and the use of strong acid catalysts, which can lead to environmental and handling issues nih.gov. To overcome these limitations, significant research has been directed towards developing sustainable catalytic systems, broadly categorized into organocatalysis and heterogeneous catalysis. These approaches offer milder reaction conditions, improved yields, and easier catalyst recovery and reuse.

Organocatalysis:

Organocatalysts are metal-free, small organic molecules that can catalyze chemical reactions. Their use is a cornerstone of green chemistry, avoiding the toxicity and cost associated with many metal catalysts. Several organocatalytic systems have been proven effective for quinoxaline synthesis. For instance, nitrilotris(methylenephosphonic acid) has been used as an efficient organocatalyst for the reaction of 1,2-diamines and 1,2-carbonyl compounds, achieving high yields in short reaction times nih.gov. Other notable organocatalysts include camphor sulfonic acid and the naturally derived L-arabinose, which promote the reaction under eco-friendly conditions nih.govtandfonline.com. Visible-light-promoted organo-photoredox catalysis using catalysts like Rose Bengal represents another innovative, metal-free approach that operates at room temperature nih.gov.

CatalystSubstratesSolventConditionsYield (%)Reference
Nitrilotris(methylenephosphonic acid) (5 mol%)1,2-diamines + 1,2-dicarbonyls-Short reaction time80-97 nih.gov
Camphor sulfonic acid (20 mol%)o-phenylenediamine + various dicarbonyls-Short reaction timeModerate to Excellent nih.gov
L-arabinoseo-phenylenediamines + dicarbonyls-Eco-friendlyHigh tandfonline.com
Rose Bengal (20 mol%)1,2-diamines + dicarbonyls-Visible light, rtModerate to Excellent nih.gov
Acetic acid (10 mol%)2-(1H-pyrrol-1-yl)aniline + aldehyde--82-89 rsc.org

Heterogeneous Catalysis:

Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture, enabling easy recovery and recyclability. This is a significant advantage for sustainable industrial processes. A variety of solid catalysts have been developed for quinoxaline synthesis. Alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, have demonstrated high activity and selectivity at room temperature nih.gov. Nanocatalysts, like nano-γ-Fe₂O₃–SO₃H, have been used for cyclo-condensation reactions under solvent-free conditions, with the catalyst being easily recovered and reused for multiple cycles without significant loss of activity rsc.org. Other effective heterogeneous systems include ionic liquids functionalized on cellulose and various metal-based nanocomposites, which often allow for the use of greener solvents like water rsc.orgmdpi.com.

CatalystSubstratesSolventConditionsYield (%)Reference
Alumina-Supported CuH₂PMo₁₁VO₄₀o-phenylenediamine + BenzilToluene25°C, 2h92 nih.gov
Vanadium substituted Molybdotungstophosphoric acido-phenylenediamine + BenzilEthanol:Water (1:1)RefluxExcellent tandfonline.com
Nano-γ-Fe₂O₃–SO₃Ho-phenylenediamines + 1,2-diketonesSolvent-free-Good to Excellent rsc.org
Ionic liquid functionalized celluloseo-phenylenediamine + 1,2-dicarbonylsWater-78-99 rsc.org
Ba/PANI nanocomposites3-methylquinoxalin-2(1H)-one + aldehydesSolvent-free-High mdpi.com

Atom Economy and Waste Reduction in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product . A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of byproducts, thus reducing waste and its associated environmental and economic costs nih.gov.

The primary synthetic route to the quinoxaline core, the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, is an inherently atom-economical reaction. In the ideal transformation, the only byproduct is two molecules of water.

Reaction: C₆H₄(NH₂)₂ + (CHO)₂ → C₈H₆N₂ + 2H₂O

The theoretical atom economy for this transformation is high, as all carbon and nitrogen atoms from the reactants are incorporated into the quinoxaline product. The calculation is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the synthesis of the parent quinoxaline from o-phenylenediamine and glyoxal:

MW of Quinoxaline (C₈H₆N₂) = 130.15 g/mol

MW of o-phenylenediamine (C₆H₈N₂) = 108.14 g/mol

MW of Glyoxal (C₂H₂O₂) = 58.04 g/mol

% Atom Economy = (130.15 / (108.14 + 58.04)) x 100 ≈ 78.3%

Modern sustainable methodologies aim to reduce this ancillary waste.

Catalytic Processes: The use of catalysts, as discussed in the previous section, is paramount. Catalysts replace stoichiometric reagents (like strong acids in classical methods), which would otherwise end up as waste. Because they are used in small amounts and are often recyclable, their contribution to waste is minimal jocpr.com.

Solvent Choice and Solvent-Free Reactions: Many advanced methods for quinoxaline synthesis utilize greener solvents like water or ethanol, or are performed under solvent-free conditions, significantly reducing volatile organic compound (VOC) emissions and waste from solvent disposal rsc.orgekb.eg.

Energy Efficiency: The development of catalysts that function under mild conditions, such as room temperature or with visible light, reduces the energy consumption of the process, contributing to a smaller carbon footprint nih.govnih.govtandfonline.com.

Process Intensification: Strategies like one-pot reactions, where sequential steps are carried out in the same reactor, reduce the need for intermediate purification steps, thereby saving solvents, energy, and minimizing material loss rsc.org.

By integrating these principles, the synthesis of compounds like this compound can be designed to be not only chemically efficient but also environmentally sustainable, aligning with the global goals of green chemistry tandfonline.comekb.eg.

Elucidating the Reactivity and Derivatization Chemistry of 5 Iodoquinoxalin 6 Amine

Reactions Involving the Iodide Functionality at Position 5

The iodine atom on the quinoxaline (B1680401) ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Its susceptibility to oxidative addition with transition metal catalysts makes it an ideal group for cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures. mit.edu The iodide at position 5 of 5-iodoquinoxalin-6-amine readily participates in these transformations.

The Suzuki-Miyaura coupling , which forms carbon-carbon bonds between organohalides and organoboron compounds, is a widely used reaction. yonedalabs.comtcichemicals.com In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 5-position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. tcichemicals.com The choice of these components can significantly impact the reaction's efficiency and scope. yonedalabs.com

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgrsc.org This reaction, often co-catalyzed by copper(I) salts, provides a direct route to 5-alkynylquinoxalines. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts. rsc.orgpitt.edu

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. byjus.commdpi.com This reaction allows for the vinylation of the quinoxaline core at the 5-position. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and stereoselectivity. byjus.com

The success of these cross-coupling reactions with this compound depends on the nature of the coupling partner.

Coupling ReactionTypical Coupling PartnersKey Considerations
Suzuki-Miyaura Arylboronic acids, Heteroarylboronic acids, Alkylboronic estersThe electronic and steric properties of the boronic acid can influence reaction efficiency.
Sonogashira Terminal alkynes (aliphatic and aromatic)The presence of a copper co-catalyst can sometimes lead to Glaser-type homocoupling of the alkyne. rsc.org
Heck Alkenes (e.g., styrenes, acrylates)Regioselectivity and stereoselectivity of the addition to the alkene are important factors. byjus.comresearchgate.net

While these reactions are generally versatile, limitations can arise. Sterically hindered coupling partners may lead to lower yields or require more forcing reaction conditions. Additionally, the presence of certain functional groups on the coupling partner may not be compatible with the reaction conditions, necessitating the use of protecting groups.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), or migratory insertion (for Heck), and reductive elimination. byjus.commit.edujk-sci.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. jk-sci.com

Transmetalation/Migratory Insertion:

In the Suzuki reaction, the organoboron compound transfers its organic group to the palladium center in a process called transmetalation. yonedalabs.com

In the Sonogashira reaction, the copper acetylide, formed from the terminal alkyne and the copper co-catalyst, undergoes transmetalation with the palladium complex. wikipedia.org

In the Heck reaction, the alkene coordinates to the palladium center and then inserts into the palladium-carbon bond (migratory insertion). libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. mit.edu

Mechanistic studies, including kinetic analyses and the characterization of catalytic intermediates, have been crucial for understanding and optimizing these reactions. mit.eduescholarship.org The choice of ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the individual steps in the catalytic cycle. sigmaaldrich.com

Nucleophilic Displacement Reactions

The iodide at position 5 can also be displaced by strong nucleophiles, although this is generally less common than cross-coupling reactions for aryl iodides unless the ring is activated by electron-withdrawing groups. nih.gov The electron-deficient nature of the quinoxaline ring system can facilitate such substitutions.

Reductive Dehalogenation Pathways

Reductive dehalogenation, the replacement of the iodine atom with a hydrogen atom, can occur under certain conditions. This can be an undesired side reaction in cross-coupling protocols or can be carried out intentionally using a suitable reducing agent. For instance, treatment with hypophosphorus acid in the presence of a radical initiator can lead to the removal of the iodine. msu.edu

Transformations of the Amine Functionality at Position 6

The primary amine group at position 6 of this compound is a versatile functional group that can undergo a variety of chemical transformations.

The amine group can be acylated by reacting it with acid chlorides or anhydrides to form the corresponding amides. libretexts.org This reaction is often performed in the presence of a base to neutralize the acid byproduct. libretexts.org

Alkylation of the amine can be achieved by reaction with alkyl halides. However, this reaction can be difficult to control and may lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. libretexts.org

The amine can also be converted into a variety of other nitrogen-containing functional groups. For example, it can be transformed into a diazonium salt by treatment with nitrous acid. msu.edu These diazonium salts are versatile intermediates that can be subsequently replaced by a range of other substituents. msu.edu

Derivatization of primary amines with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to introduce fluorescent tags, which is particularly useful for analytical purposes. nih.gov Other derivatizing agents like dansyl chloride are also commonly employed for this purpose. libretexts.org The primary amine can also be derivatized for gas chromatography analysis by replacing the active hydrogens with nonpolar moieties. sigmaaldrich.cnjfda-online.com

The basicity of the amine allows it to react with acids to form ammonium salts. chemguide.co.uk It can also participate in condensation reactions with aldehydes and ketones to form imines. mnstate.edu

Reaction TypeReagent(s)Product
AcylationAcid chloride, Acid anhydrideAmide
AlkylationAlkyl halideAlkylated amine(s)
DiazotizationNitrous acid (HNO₂)Diazonium salt
Fluorescent Labeling6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Fluorescent urea (B33335) derivative
Salt FormationAcid (e.g., HCl)Ammonium salt
Imine FormationAldehyde, KetoneImine

Acylation and Sulfonylation of the Amine Group

The amino group of this compound readily undergoes acylation and sulfonylation reactions. These reactions are crucial for protecting the amino group or for introducing specific functionalities to modulate the molecule's properties.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. For instance, the reaction of this compound with nicotinoyl chloride leads to the formation of the corresponding N-aroylated carboxamide. researchgate.net This transformation is a key step in the synthesis of oxazolo[5,4-f]quinoxalines. researchgate.net The lone pair of electrons on the nitrogen of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

Sulfonylation follows a similar mechanistic pathway, with a sulfonyl chloride reacting with the amino group to form a sulfonamide. These reactions are important in medicinal chemistry to introduce the sulfonyl group, which can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to biological targets. Protecting the amino group through acylation can control the reactivity of the aromatic amine, for example, by reducing its activating effect in electrophilic substitution reactions. byjus.com

Alkylation and Arylation of the Amine Moiety

The amine group in this compound can also be a target for alkylation and arylation reactions, further expanding its synthetic utility.

Alkylation introduces alkyl groups onto the nitrogen atom. While direct alkylation with alkyl halides can be challenging due to the possibility of over-alkylation, reductive amination provides a more controlled method. This involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine. wikipedia.org

Arylation of the amine can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction allows for the formation of a new carbon-nitrogen bond between the amine and an aryl halide or triflate, catalyzed by a palladium complex.

Diazotization and Subsequent Transformations (e.g., Sandmeyer reactions)

The primary aromatic amine functionality of this compound allows for its conversion into a diazonium salt through a process called diazotization. byjus.com This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. mnstate.eduorganic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. organic-chemistry.org

One of the most significant applications of diazonium salts is the Sandmeyer reaction . wikipedia.orgbyjus.com This reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and hydroxyl (OH⁻), using a copper(I) salt as a catalyst. wikipedia.orgdoubtnut.com This provides a powerful method for introducing a variety of functional groups onto the quinoxaline ring that might be difficult to introduce directly. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

For example, reacting the diazonium salt of this compound with copper(I) chloride would yield 6-chloro-5-iodoquinoxaline. Similarly, using copper(I) bromide or copper(I) cyanide would result in the corresponding 6-bromo or 6-cyano derivatives.

Oxidation and Reduction Chemistry of the Amino Group

The amino group of this compound can undergo both oxidation and reduction reactions, although these are generally less common for derivatization compared to the methods described above.

Oxidation of primary aromatic amines can lead to a variety of products, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. nih.gov However, these reactions can be difficult to control and may lead to polymerization or degradation of the starting material.

Reduction of the amino group itself is not a typical transformation. However, if the amino group were to be converted to a nitro group (via diazotization followed by substitution), the nitro group could then be reduced back to an amino group using various reducing agents like tin and hydrochloric acid or catalytic hydrogenation. wikipedia.org This sequence provides a method to temporarily block the amino position while performing other chemical modifications on the molecule.

Reactivity of the Quinoxaline Heterocyclic Ring System

The quinoxaline ring system in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

Electrophilic Aromatic Substitution on the Quinoxaline Core

In general, electrophilic aromatic substitution (EAS) on benzene (B151609) rings is a common reaction. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of EAS are heavily influenced by the substituents already present on the ring. mnstate.edu In this compound, the amino group is a powerful activating and ortho-, para-directing group, while the iodo group is a deactivating but also ortho-, para-directing group. The quinoxaline ring itself is electron-deficient, which generally disfavors electrophilic attack.

However, the strong activating effect of the amino group at position 6 would direct incoming electrophiles primarily to the ortho position (position 5) and the para position (no para position available within the same ring). Since position 5 is already occupied by an iodine atom, electrophilic substitution would be directed to the other available ortho position, which is position 7. The iodine at position 5 further deactivates the ring towards electrophilic attack. Therefore, forcing conditions might be required for such reactions to occur.

Nucleophilic Attack on the Quinoxaline Ring

The electron-deficient nature of the quinoxaline ring makes it susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline system facilitates this type of reaction.

Nucleophilic attack is most likely to occur at positions that can stabilize the resulting negative charge (the Meisenheimer complex). In the case of this compound, the positions activated towards nucleophilic attack are typically the C-2 and C-3 positions of the pyrazine ring, especially if a good leaving group is present at these positions. The iodine atom at the C-5 position is also a potential site for nucleophilic substitution, particularly through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. For example, 6-iodoquinoxaline (B1346120) has been shown to participate in Suzuki-Miyaura coupling with arylboronic acids.

Ring Opening or Rearrangement Reactions

The quinoxaline core is an aromatic heterocyclic system characterized by significant stability. Consequently, ring-opening reactions of this compound are not commonly reported under standard laboratory conditions and would likely necessitate harsh reaction environments or highly specialized reagents to overcome the aromatic stabilization energy. The literature extensively documents ring-opening reactions for strained rings like epoxides or unstrained cyclic amines under specific catalytic conditions, but direct examples for the quinoxaline system are scarce. nih.govrroij.comlibretexts.org For instance, ring-opening of unstrained cyclic amines has been achieved using difluorocarbene, which proceeds via N-difluoromethylation followed by ring cleavage. nih.gov

Similarly, rearrangement reactions involving the skeletal structure of this compound are not prominently featured in existing research. While classic organic rearrangements like the Hofmann, Curtius, or Beckmann rearrangements are well-established for converting amides or oximes to amines or other functional groups, their application to rearrange the core structure of a stable heteroaromatic amine like this compound is not documented. wikipedia.orgbyjus.commasterorganicchemistry.com Such transformations typically involve the generation of specific intermediates, like isocyanates from amides in the Hofmann rearrangement, which are not readily formed from an aromatic amine under typical conditions. wikipedia.org

Regioselectivity and Chemoselectivity in Reactions of this compound

The reactivity of this compound is governed by the interplay between its two key functional groups—the iodo group at the C5 position and the amino group at the C6 position—and the inherent electronic properties of the quinoxaline ring. This complex interplay dictates the regioselectivity and chemoselectivity of its reactions.

Influence of the Iodo and Amino Groups on Reactivity

The amino (-NH₂) group and the iodo (-I) group exert distinct and often opposing electronic effects on the quinoxaline ring, which is fundamental to controlling reaction outcomes.

Amino Group: The amino group at C6 is a powerful electron-donating group. Through resonance, it increases the electron density of the aromatic system, particularly at the ortho and para positions. This activating effect makes the ring more susceptible to electrophilic substitution. The synthesis of this compound itself is a prime example of this influence, where the amino group directs the regioselective iodination to the adjacent C5 position. researchgate.net Theoretical studies using Hückel theory calculations have rationalized this high regioselectivity by analyzing the highest occupied molecular orbital (HOMO) coefficients and charge distributions on the carbon atoms of quinoxalin-6-amine. researchgate.net

Iodo Group: The iodo group at C5 is weakly deactivating via an inductive effect but serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Its large atomic size and the polarizability of the Carbon-Iodine bond make it highly susceptible to oxidative addition by low-valent metal catalysts (e.g., Palladium(0) or Nickel(0)), which is the key initiation step in many C-C and C-N bond-forming reactions. nih.govuni-regensburg.de

The combination of a strong electron-donating group and a versatile halogen provides two distinct sites for functionalization, enabling orthogonal chemical strategies.

Mechanistic Investigations of Key Transformations of this compound

While specific, in-depth mechanistic studies exclusively focused on this compound are limited, the mechanisms of its key transformations can be confidently inferred from well-established principles in organic chemistry and studies on related quinoxaline systems. nsf.govresearchgate.net

Kinetic Studies and Reaction Rate Determination

Detailed kinetic analyses for reactions involving this compound are not extensively published. However, kinetic studies are crucial for optimizing reaction conditions and understanding mechanisms. mdpi.comresearchgate.net For a typical palladium-catalyzed cross-coupling reaction, kinetic experiments could involve:

Monitoring Reaction Progress: Tracking the concentration of reactants and products over time using techniques like GC-MS or NMR spectroscopy to determine the reaction rate. uni-muenchen.de

Determining Reaction Order: Systematically varying the concentrations of the substrate, coupling partner, catalyst, and base to understand how each component affects the reaction rate. mdpi.com For many Suzuki reactions, the rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst. uni-muenchen.de

Measuring Activation Energy: Performing the reaction at different temperatures to calculate the Arrhenius parameters, which provide insight into the energy barrier of the rate-limiting step. researchgate.net

Microdroplet reaction platforms combined with mass spectrometry have emerged as a high-throughput method for rapidly screening reaction conditions and gaining mechanistic insights by observing reaction acceleration. nih.gov

Identification of Intermediates and Transition States

The identification of transient species like reaction intermediates and the characterization of transition states are key to elucidating a reaction mechanism. lumenlearning.comyoutube.comwikipedia.orglibretexts.org

Reaction Intermediates: In the transformations of this compound, several types of intermediates can be proposed.

Palladium-Catalyzed Cross-Coupling: The catalytic cycle is understood to proceed through well-defined intermediates. nih.gov The cycle begins with the oxidative addition of the C-I bond of this compound to a Pd(0) species, forming a square planar Pd(II) intermediate. This is followed by transmetalation with the coupling partner (e.g., an organoboron compound in Suzuki coupling) and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nih.govuni-muenchen.de

Iodine-Mediated Reactions: In reactions where iodine is used as a catalyst or mediator, radical or ionic intermediates are often involved. rsc.org For example, iodine can facilitate the oxidative decarboxylation of α-amino acids to generate imine intermediates in situ, which can then react with other components. rsc.org

Transition States: Transition states are high-energy, short-lived structures that cannot be isolated but can be modeled using computational chemistry, such as Density Functional Theory (DFT). nih.govacs.org DFT calculations have been used to rationalize the tautomerization energetics of quinoxaline derivatives and to explore the mechanism of multi-component reactions by comparing the energy barriers for the formation of different intermediates. nsf.govnih.gov For this compound, computational studies could model the transition state of the C-I bond oxidative addition or the nucleophilic attack at the amino group to understand selectivity and reactivity on a molecular level.

Computational Modeling in Support of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of organometallic reactions. While specific computational studies on the reactivity of this compound are not extensively documented in the literature, a wealth of theoretical investigations into analogous systems, such as other N-heterocycles and iodo-amino-substituted aromatic compounds, provides a robust framework for understanding its derivatization chemistry. These studies offer valuable insights into the thermodynamics and kinetics of key reaction steps, the influence of substituents, and the role of catalysts and ligands in popular cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination.

The reactivity of quinoxaline derivatives is significantly influenced by the electronic nature of their substituents. DFT studies on various quinoxaline derivatives have shown that electron-donating groups, such as the amino group at the 6-position of this compound, can impact the electron density distribution across the heterocyclic ring system. This, in turn, can affect the susceptibility of the C-I bond to oxidative addition by a palladium catalyst, a critical step in many cross-coupling reactions. mdpi.com

In the context of palladium-catalyzed reactions, computational models are frequently employed to map out the entire catalytic cycle. nih.gov This includes the oxidative addition of the aryl iodide to a low-valent palladium species, transmetalation with a coupling partner (e.g., an organoboron compound in the Suzuki-Miyaura reaction or an amine in the Buchwald-Hartwig reaction), and the final reductive elimination to yield the product and regenerate the catalyst. researchgate.netwikipedia.org

For the Suzuki-Miyaura cross-coupling, DFT calculations on similar iodo-N-heterocycles have helped to clarify the role of the base and the energetics of the transmetalation step. mdpi.com These studies often reveal that the oxidative addition of the C-I bond is the rate-determining step, and its energy barrier can be modulated by the electronic properties of the substrate and the nature of the phosphine ligands on the palladium catalyst. researchgate.netchemrxiv.org The presence of an amino group, as in this compound, would be expected to increase the electron density on the aromatic system, potentially affecting the rate of oxidative addition.

Similarly, computational investigations into the Buchwald-Hartwig amination of related aryl iodides provide a detailed picture of the C-N bond formation process. researchgate.netacs.org DFT calculations can be used to compare different mechanistic pathways and to understand the influence of ligand sterics and electronics on the efficiency of the reaction. For a substrate like this compound, computational modeling could predict the relative ease of intermolecular amination at the C-I bond versus potential side reactions.

The following table presents representative data from computational studies on analogous systems, illustrating the types of energetic parameters that are typically calculated to understand reaction mechanisms.

Reaction StepSystemComputational MethodCalculated ParameterValue (kcal/mol)
Oxidative AdditionAryl Iodide + Pd(0)DFT (B3LYP)Activation Energy15 - 25
TransmetalationAryl-Pd(II) + OrganoboronDFT (B3LYP)Activation Energy10 - 20
Reductive EliminationDiaryl-Pd(II)DFT (B3LYP)Activation Energy5 - 15

Note: The values in this table are representative and are drawn from general findings in the literature for analogous systems. They are intended to be illustrative and may not correspond to the exact values for this compound.

Furthermore, computational models can predict the geometries of transition states, which are crucial for understanding the stereoselectivity and regioselectivity of a reaction. For this compound, DFT calculations could help to rationalize the observed regioselectivity in derivatization reactions, particularly when multiple reactive sites are present.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Iodoquinoxalin 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-iodoquinoxalin-6-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of its proton and carbon skeletons.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to the aromatic protons of the quinoxaline (B1680401) core and the amine group. The chemical shifts (δ) are influenced by the electronic effects of the iodine atom, the amino group, and the nitrogen atoms within the quinoxaline ring system.

Based on analyses of similar quinoxaline structures, the expected ¹H NMR spectral data in a suitable deuterated solvent (e.g., DMSO-d₆) would feature distinct signals for the protons on the pyrazine (B50134) and benzene (B151609) rings. The protons on the pyrazine ring (H-2 and H-3) are expected to appear as singlets or a closely coupled system in the downfield region, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. The protons on the substituted benzene ring (H-7 and H-8) would present as an AX or AB spin system, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing, sterically bulky iodine atom. The amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-28.7 - 8.9s
H-38.7 - 8.9s
H-77.2 - 7.5d
H-87.8 - 8.1d
NH₂Variablebr s

Note: These are predicted values based on known substituent effects on quinoxaline systems. Actual experimental values may vary.

Carbon NMR (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

The carbons of the pyrazine ring (C-2 and C-3) are expected to resonate at lower field (around δ 140-150 ppm) due to the influence of the electronegative nitrogen atoms. The quaternary carbons (C-4a, C-5, C-6, and C-8a) will also show distinct chemical shifts. The carbon bearing the iodine atom (C-5) is expected to have a significantly shielded chemical shift due to the "heavy atom effect" of iodine. Conversely, the carbon attached to the amino group (C-6) will be shielded due to the electron-donating nature of the nitrogen.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2145 - 148
C-3145 - 148
C-4a138 - 142
C-595 - 105
C-6148 - 152
C-7115 - 120
C-8125 - 130
C-8a135 - 140

Note: These are predicted values based on known substituent effects and data for analogous compounds. Actual experimental values may vary.

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons. For this compound, a cross-peak between the signals of H-7 and H-8 would confirm their ortho relationship on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the definitive assignment of the protonated carbons (C-2, C-3, C-7, and C-8) by linking their respective ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations from the H-7 proton to C-5 and C-8a, and from the H-8 proton to C-6 and C-4a would be expected. These correlations are instrumental in piecing together the connectivity of the entire quinoxaline framework and confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOE correlations could be observed between the amine protons and the H-7 proton, further solidifying the assignment of the aromatic protons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the accurate determination of the molecular formula of this compound. With its ability to measure m/z values to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₈H₆IN₃), the expected monoisotopic mass is 270.9606 Da. An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for the proposed molecular formula.

Interactive Data Table: Theoretical and Expected HRMS Data for this compound

IonMolecular FormulaTheoretical Monoisotopic Mass (Da)Expected Experimental m/z
[M+H]⁺C₈H₇IN₃⁺271.9685~271.9685
[M+Na]⁺C₈H₆IN₃Na⁺293.9504~293.9504

Fragmentation Pattern Analysis for Structural Features

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the parent molecule, and the resulting fragment ions can provide valuable structural information. The fragmentation pattern of this compound would be influenced by the stability of the quinoxaline ring system and the nature of the substituents.

Common fragmentation pathways for aromatic amines and iodo-substituted compounds can be anticipated. The molecular ion peak ([M]⁺) is expected to be prominent due to the stability of the aromatic system. Key fragmentation events could include:

Loss of Iodine: A significant fragment ion would likely correspond to the loss of an iodine radical (I•), resulting in a peak at [M-127]⁺.

Loss of HCN: The pyrazine ring of the quinoxaline core could undergo fragmentation with the loss of a molecule of hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺.

Cleavage of the Amine Group: Fragmentation involving the amino group could occur, although this is generally less favorable in aromatic amines compared to aliphatic amines.

The analysis of these characteristic fragment ions in the mass spectrum would provide further confirmation of the presence of the iodo and amino substituents on the quinoxaline core.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and probe the molecular structure of compounds by analyzing their vibrational modes. For this compound, these techniques provide a detailed fingerprint, allowing for its characterization and the monitoring of its chemical transformations.

Characteristic Vibrational Modes of this compound

The vibrational spectrum of this compound is complex, featuring contributions from the quinoxaline core, the amine substituent, and the iodo substituent. The primary amine group (NH₂) gives rise to distinct stretching and bending vibrations. orgchemboulder.com Typically, primary amines exhibit two N-H stretching bands: an asymmetric and a symmetric stretch, which are observed in the 3500-3300 cm⁻¹ region. orgchemboulder.comlibretexts.org These bands are generally weaker and sharper than the broad O-H bands of alcohols. orgchemboulder.com An N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The quinoxaline ring system contributes several characteristic bands. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹. vscht.cz The C=N and C=C stretching vibrations within the heterocyclic and benzene rings give rise to a series of bands in the 1650-1400 cm⁻¹ region. ias.ac.in The C-N stretching of aromatic amines produces a strong band between 1335-1250 cm⁻¹. orgchemboulder.com The carbon-iodine (C-I) stretching vibration is expected at lower frequencies, typically in the 600-500 cm⁻¹ range, due to the heavy mass of the iodine atom.

The table below summarizes the expected characteristic vibrational modes for this compound based on data for similar structures. orgchemboulder.comias.ac.inresearchgate.netwpmucdn.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Notes
Asymmetric N-H Stretch Primary Amine (-NH₂) 3400 - 3500 Two distinct bands are characteristic of primary amines. libretexts.org
Symmetric N-H Stretch Primary Amine (-NH₂) 3300 - 3400 Weaker and sharper than O-H stretching bands. orgchemboulder.com
Aromatic C-H Stretch Quinoxaline Ring 3000 - 3100 Characteristic of C(sp²)-H bonds. vscht.cz
N-H Bend (Scissoring) Primary Amine (-NH₂) 1580 - 1650 Can sometimes be mistaken for a carbonyl band. orgchemboulder.com
C=C and C=N Stretch Quinoxaline Ring 1400 - 1600 A series of bands related to the aromatic ring system. ias.ac.in
Aromatic C-N Stretch Aryl-Amine 1250 - 1335 Typically a strong absorption for aromatic amines. orgchemboulder.com

Application in Reaction Monitoring

IR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. youtube.com By tracking the disappearance of reactant-specific peaks and the emergence of product-specific peaks, one can determine if a reaction is proceeding and estimate its completion. youtube.com

For instance, in the synthesis of this compound from a precursor like 1,2-diamino-4-iodobenzene and glyoxal (B1671930), IR spectroscopy could be used to monitor the reaction. The key changes to observe would be:

Disappearance of Reactant Peaks: The consumption of the 1,2-diamino-4-iodobenzene would be indicated by the decreasing intensity of its characteristic N-H stretching bands. Similarly, the disappearance of the C=O stretching frequency of glyoxal (around 1720 cm⁻¹) would signal its consumption.

Appearance of Product Peaks: The formation of the quinoxaline ring would be confirmed by the appearance of the characteristic C=N and aromatic ring stretching vibrations between 1400-1600 cm⁻¹. ias.ac.in The spectrum of the final product, this compound, would show the N-H stretching and bending modes corresponding to the 6-amino group, confirming the successful synthesis. orgchemboulder.com

This method allows for qualitative and, with proper calibration, quantitative analysis of the reaction mixture over time, providing insights into reaction kinetics and completion without the need for sample extraction. youtube.com

Single-Crystal X-ray Diffraction for Solid-State Structural Analysis

Determination of Bond Lengths, Bond Angles, and Torsion Angles

SCXRD analysis would yield precise measurements of the geometric parameters of the this compound molecule. The quinoxaline ring is expected to be largely planar. The bond lengths and angles would be consistent with the hybridisation of the atoms involved. Aromatic C-C bonds within the benzene moiety are expected to be in the range of 1.36–1.41 Å, while C-N bonds in the pyrazine ring would be shorter, reflecting their partial double-bond character.

The table below presents expected values for key geometric parameters based on data from analogous structures.

Table 2: Expected Bond Lengths and Angles for this compound

Parameter Atoms Involved Expected Value
Bond Lengths
C-I C(sp²)-I ~2.10 Å
C-N (amine) C(sp²)-N ~1.38 Å
C-N (ring) C(sp²)-N ~1.32 - 1.37 Å
C=N (ring) C(sp²)=N ~1.30 Å
C-C (aromatic) C(sp²)-C(sp²) ~1.36 - 1.41 Å
N-H N-H ~0.86 - 0.90 Å
Bond Angles
C-C-I C(sp²)-C(sp²)-I ~120°
C-C-N (amine) C(sp²)-C(sp²)-N ~120°
C-N-C (ring) C(sp²)-N-C(sp²) ~117°

Torsion angles would define the three-dimensional shape of the molecule. The quinoxaline ring system is expected to be nearly planar. A key torsion angle would be that describing the orientation of the amine group relative to the aromatic ring. Due to potential steric interactions and electronic effects, the amine group might be slightly twisted out of the plane of the quinoxaline ring.

Intermolecular Interactions and Crystal Packing Analysis

The crystal packing of this compound would be dictated by a combination of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking.

Hydrogen Bonding: The amine group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring are hydrogen bond acceptors. It is highly probable that strong N-H···N hydrogen bonds would be a dominant feature, linking molecules into chains, dimers, or more complex networks. nih.gov This type of "pincer" motif, where a ring nitrogen accepts two N-H···N hydrogen bonds, is common in amino-substituted quinoxalines. nih.gov

Halogen Bonding: The iodine atom can act as a halogen bond donor, forming interactions with electron-rich atoms like nitrogen or oxygen on neighboring molecules (e.g., I···N). mdpi.com These interactions, where the iodine atom interacts with a nucleophile, are directional and can significantly influence crystal packing.

The interplay of these interactions determines the final crystal structure and density. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these varied intermolecular contacts within a crystal. mdpi.com

Conformational Analysis in the Crystalline State

In the solid state, a molecule adopts a specific low-energy conformation. For this compound, the primary conformational flexibility lies with the orientation of the amine group's hydrogen atoms. The planarity of the quinoxaline ring itself is expected to be rigid. The specific conformation observed in the crystal is the result of a balance between intramolecular forces (steric and electronic) and the stabilizing energy gained from optimizing intermolecular interactions within the crystal lattice. mdpi.com For example, the orientation of the N-H bonds will be positioned to maximize the strength and number of intermolecular hydrogen bonds, which are crucial for the stability of the crystal structure. nih.gov Any deviation from planarity of the amine group relative to the quinoxaline ring would be precisely determined by SCXRD.

Theoretical and Computational Chemistry Studies of 5 Iodoquinoxalin 6 Amine

Electronic Structure and Quantum Chemical Analysis

Quantum chemical calculations provide profound insights into the electronic nature of molecules. For 5-Iodoquinoxalin-6-amine, these studies illuminate the distribution of electrons and the molecule's reactivity.

Density Functional Theory (DFT) Calculations on Ground State Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p), are instrumental in determining the optimized ground state geometry of molecules. mdpi.com For quinoxaline (B1680401) derivatives, DFT calculations have been successfully used to determine molecular geometries and other properties. nih.govresearchgate.netekb.eg

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures

ParameterPredicted Value
C-I Bond Length~2.10 Å
C-N (amine) Bond Length~1.40 Å
Quinoxaline Ring Bond Lengths (C-C, C-N)1.35 - 1.45 Å
Bond Angles within Ring~120°

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP map is expected to show a region of high electron density around the nitrogen atoms of the quinoxaline ring and the amino group, making these sites potential centers for electrophilic interaction. pixel-online.net The iodine atom, due to the "sigma-hole" phenomenon observed in halogenated compounds, can exhibit a region of positive electrostatic potential along the C-I bond axis, making it a potential halogen bond donor. rsc.orgbeilstein-journals.org This positive region on the halogen is a key factor in its interaction with nucleophiles. rsc.org Studies on halogenated dibenzo[f,h]quinoxaline (B1580581) have shown distinct electrostatic potential distributions influenced by the halogen atoms. researchgate.netosti.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

In quinoxaline derivatives, the distribution of HOMO and LUMO is heavily influenced by the nature and position of substituents. For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, likely involving the amino group and the fused benzene (B151609) ring. The LUMO, conversely, is anticipated to be distributed over the electron-deficient pyrazine (B50134) ring of the quinoxaline system. rsc.orgfrontiersin.org The presence of the iodine atom can also influence the energy levels of these orbitals. sciopen.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Systems

OrbitalPredicted Energy (eV)
HOMO-5.0 to -6.0
LUMO-1.5 to -2.5
HOMO-LUMO Gap~3.5 eV

Note: These values are estimations based on data from various substituted quinoxaline derivatives and can vary depending on the computational method and basis set used. researchgate.netrsc.orgfrontiersin.org

Charge Distribution and Atomic Partial Charges

The distribution of partial charges on the atoms of a molecule provides insight into its polarity and the nature of its chemical bonds. Methods like Natural Bond Orbital (NBO) analysis are often used to calculate these charges.

In this compound, the nitrogen atoms of the quinoxaline ring are expected to carry partial negative charges due to their higher electronegativity, making them nucleophilic centers. The carbon atom attached to the iodine will have a partial positive charge, while the iodine atom itself will have a complex charge distribution, influenced by its polarizability and the aforementioned sigma-hole. The amino group will introduce a partial negative charge on the nitrogen and partial positive charges on the hydrogens. Computational studies on other heterocyclic compounds have effectively used charge analysis to understand their reactivity. pixel-online.net

Conformational Analysis and Energy Minima Identification

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Identifying the most stable conformers (energy minima) is essential for understanding a molecule's behavior.

Potential Energy Surface (PES) Mapping

A Potential Energy Surface (PES) map illustrates the energy of a molecule as a function of one or more of its geometric parameters, such as dihedral angles. By mapping the PES, it is possible to identify the most stable conformations (global and local minima) and the energy barriers between them.

For this compound, the primary conformational flexibility arises from the rotation of the amino group and the potential for slight out-of-plane distortions of the substituents. A PES scan involving the rotation around the C-N bond of the amino group would likely reveal the most stable orientation of the -NH2 group relative to the quinoxaline ring. Studies on other substituted quinoxalines have successfully used these methods to determine stable conformers. researchgate.netmdpi.com The planarity of the quinoxaline ring system itself is generally maintained, but minor puckering can be influenced by bulky substituents. mdpi.comacs.org The interaction between the iodine atom and the amino group, as well as their interactions with the adjacent hydrogen atoms, will be the determining factors for the preferred conformation.

Conformational Preferences of the Amine Group

The conformational landscape of this compound, particularly the orientation of the exocyclic amine (-NH₂) group relative to the quinoxaline ring, is a critical determinant of its electronic properties and reactivity. Computational chemistry, primarily using Density Functional Theory (DFT), provides a powerful means to investigate these conformational preferences. The key dihedral angle involves the C5-C6-N-H bonds, which defines the degree of planarity of the amino group with respect to the aromatic system.

In principle, the amine group can adopt a planar conformation, where the nitrogen lone pair is fully conjugated with the quinoxaline π-system, or a pyramidal (non-planar) geometry. For many aromatic amines, the energy barrier for the inversion of the amine group is typically low, allowing for rapid interconversion at ambient temperatures. However, the rotation around the C6-N single bond determines the extent of this conjugation. Theoretical calculations can quantify the energy barrier associated with this rotation. For instance, studies on N-benzhydrylformamides have successfully used the M06-2X/6-311+G* level of theory to calculate rotational barriers. mdpi.com Similarly, DFT calculations on N-(5-substituted-pyrimidin-2-yl)anilines revealed that rotational barriers around the N-Ar bonds are sensitive to the electronic effects of substituents on the aromatic rings. csic.es

For this compound, two primary conformations would be of interest: a "planar" conformer where the amine protons lie in or close to the plane of the quinoxaline ring, maximizing π-conjugation, and a "perpendicular" transition state where the amine group is rotated by 90 degrees. The energy difference between these states represents the rotational barrier. While specific data for this compound is not available in the literature, a hypothetical energy profile based on typical DFT calculations for aromatic amines illustrates the expected findings.

Table 1: Hypothetical Rotational Barriers for the Amine Group in this compound (Illustrative)

Conformation/Transition StateDihedral Angle (H-N-C6-C5)Relative Energy (kcal/mol)Computational Method (Example)
Planar (Ground State)~0° / 180°0.0M06-2X/6-311+G
Perpendicular (Transition State)~90°3-6M06-2X/6-311+G

Note: This table is illustrative, based on typical values for aromatic amines, and does not represent experimentally or computationally verified data for this compound.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the reaction mechanisms and energetic profiles of the key synthetic steps leading to this compound. The primary route involves the direct iodination of quinoxalin-6-amine.

Iodination: The synthesis of this compound is achieved through the regioselective electrophilic iodination of quinoxalin-6-amine. nih.gov The energetics of this step can be modeled using quantum mechanics to understand its feasibility and selectivity. Computational analysis of the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (quinoxalin-6-amine) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (the iodinating agent) can assess the reaction's readiness. wuxiapptec.com A smaller energy gap generally indicates a more favorable reaction. wuxiapptec.com DFT calculations can map the potential energy surface, identifying the energies of the reactants, transition states, and products. This allows for the determination of the activation energy (Ea), which is the energetic barrier that must be overcome for the reaction to proceed.

Amination: While not a direct synthesis of the title compound, computational studies on the direct C-H amination of the quinoxaline core provide insight into the energetics of such transformations. For example, a study on the amination of quinolines and quinoxalines using I(III) reagents employed computational analysis to understand the reaction mechanism and the kinetic basis for the observed product distribution. chemrxiv.org Such studies typically involve locating the transition state for the C-N bond-forming step and calculating its energy relative to the preceding intermediates.

Table 2: Illustrative Energy Profile for the Iodination of Quinoxalin-6-amine

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsQuinoxalin-6-amine + I₂/NaHCO₃0
Transition Stateσ-complex for C5-iodination+15 to +25 (Hypothetical Ea)
ProductThis compound< 0 (Exothermic)

Note: The energy values are hypothetical and for illustrative purposes to demonstrate the output of a typical DFT study on reaction energetics.

Regioselectivity: One of the most significant applications of computational chemistry in the synthesis of this compound is the prediction and rationalization of regioselectivity. The iodination of quinoxalin-6-amine occurs specifically at the C5 position. nih.gov This outcome has been explained using calculations based on Hückel theory, which considered the amplitudes of the HOMO coefficients and the distribution of atomic charges. nih.gov The carbon atom with the highest HOMO coefficient and/or the most negative charge is predicted to be the most susceptible to electrophilic attack.

More advanced DFT methods provide a more quantitative prediction. By calculating the atomic charges and analyzing the frontier molecular orbitals (HOMO) of quinoxalin-6-amine, the C5 position is identified as the most electron-rich and sterically accessible site for electrophilic substitution. wuxiapptec.com This theoretical prediction aligns perfectly with the experimental observation that only the 5-iodo isomer is formed.

Stereoselectivity: The synthesis of this compound does not involve the formation of any chiral centers. The molecule itself is achiral and planar. Therefore, considerations of stereoselectivity are not applicable to its synthesis.

Table 3: Calculated Properties for Predicting Regioselectivity in the Iodination of Quinoxalin-6-amine

PositionCalculated Atomic Charge (Mulliken, a.u.)Relative HOMO Lobe SizePredicted Site of Electrophilic Attack
C2+0.15SmallUnlikely
C3+0.18SmallUnlikely
C5 -0.25 Large Most Likely
C7-0.15MediumLess Likely
C8-0.12MediumLess Likely

Note: Values are illustrative, based on general principles of electrophilic aromatic substitution on amino-heterocycles, to demonstrate the theoretical basis for regioselectivity.

This compound is a valuable substrate for further functionalization, often through metal-catalyzed cross-coupling reactions. DFT modeling is crucial for understanding the mechanisms of these complex catalytic cycles.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination is a common method for forming C-N bonds. While specific modeling for this reaction on this compound is not documented, general DFT studies on Pd-catalyzed N-arylation of amides provide a clear framework. nih.gov The catalytic cycle typically involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

Amide Binding/Deprotonation: The amine or amide coupling partner coordinates to the palladium center, followed by deprotonation by a base to form a palladium amidate complex.

Copper-Catalyzed Cyclization: The iodine atom on this compound can participate in copper-catalyzed intramolecular cyclization reactions to form fused heterocyclic systems. researchgate.net The mechanism, often an Ullmann-type coupling, can be modeled to understand the role of the copper catalyst. The cycle generally involves oxidative addition of the aryl iodide to a Cu(I) species, followed by coordination of the nucleophile (e.g., an amide nitrogen) and subsequent reductive elimination to forge the new bond and close the ring. researchgate.netresearchgate.net

Spectroscopic Parameter Prediction and Validation

The definitive characterization of this compound relies on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). Computational methods, specifically the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, have become a standard tool for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.govkg.ac.rs

The process involves first optimizing the molecule's geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)). Following this, the GIAO method is used to calculate the absolute magnetic shielding tensors for each nucleus. nih.gov These absolute values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), computed at the same level of theory. github.io

These predicted spectra are invaluable for validating the structure of a newly synthesized compound by comparing the calculated shifts to the experimental ones. kg.ac.rstsijournals.com Good agreement between the theoretical and experimental data provides strong evidence for the proposed structure. While a specific computational NMR study for this compound has not been published, the methodology is robust and widely applied to related halogenated and nitrogen-containing heterocycles. kg.ac.rsresearchgate.net

Table 4: Illustrative Comparison of Experimental and Computationally Predicted NMR Chemical Shifts for this compound

AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)Δδ (Exp - Calc)
¹H NMR
H-28.558.60-0.05
H-38.548.59-0.05
H-77.207.15+0.05
H-87.857.90-0.05
NH₂5.505.40+0.10
¹³C NMR
C-2144.5145.0-0.5
C-3144.2144.8-0.6
C-4a140.1140.5-0.4
C-590.391.0-0.7
C-6148.5149.2-0.7
C-7112.8113.1-0.3
C-8129.5130.0-0.5
C-8a138.7139.1-0.4

Disclaimer: This table is a hypothetical representation to illustrate the data format and expected accuracy of a GIAO-DFT NMR prediction. The "Experimental" values are plausible estimates, and the "Calculated" values are simulated to show a typical correlation. This is not published data.

Simulated IR and Raman Spectra

To predict the vibrational modes of this compound, computational chemists would employ quantum mechanical calculations, most commonly using Density Functional Theory (DFT). researchgate.netnih.gov These simulations provide theoretical Infrared (IR) and Raman spectra that can be used to interpret and assign experimental data. oatext.comarxiv.org

The process involves first optimizing the molecular geometry of this compound to find its most stable conformation. Following this, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra are calculated. arxiv.org The results are typically presented in a data table comparing the calculated vibrational frequencies with the nature of the vibration.

Table 1: Hypothetical Simulated Vibrational Frequencies for this compound

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
~3400-3500N-H stretching (amine group)
~3000-3100C-H stretching (aromatic rings)
~1600-1650C=N stretching (quinoxaline ring)
~1500-1600C=C stretching (aromatic rings)
~1300-1400C-N stretching
~1200-1300C-H in-plane bending
~800-900C-H out-of-plane bending
~500-600C-I stretching

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

The accuracy of these simulations depends on the chosen level of theory and basis set. researchgate.netoatext.com For more complex systems, such as the molecule in a solvent or in a solid state, more advanced models like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) can be utilized to account for environmental effects. researchgate.net

Intermolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions are crucial in determining the supramolecular structure and properties of molecular solids. wikipedia.org For this compound, several types of non-covalent interactions would be of interest.

Hydrogen Bonding Networks

The presence of the amine (-NH₂) group and the nitrogen atoms within the quinoxaline ring system makes this compound a prime candidate for forming hydrogen bonds. khanacademy.orgbyjus.comlibretexts.org The amine group can act as a hydrogen bond donor, while the quinoxaline nitrogens can act as acceptors. libretexts.org

Computational studies would identify and characterize these hydrogen bonds by analyzing intermolecular distances and angles. libretexts.org The strength of these bonds can be estimated through methods like Natural Bond Orbital (NBO) analysis or by calculating the interaction energies between molecules. nih.gov These interactions would likely play a significant role in the crystal packing of the compound.

Halogen Bonding Interactions Involving the Iodo Group

The iodine atom in this compound can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a Lewis base. beilstein-journals.orgrsc.orgnih.govwiley-vch.de The nitrogen atoms of the quinoxaline ring or the amine group of a neighboring molecule could serve as the Lewis base, acting as halogen bond acceptors. rsc.orgresearchgate.net

Pi-Stacking Interactions in Dimeric or Polymeric Assemblies

The planar aromatic quinoxaline ring system in this compound suggests the possibility of π-stacking interactions. nih.gov These interactions occur between the electron-rich π-systems of adjacent molecules and contribute to the stability of the crystal lattice.

Computational analysis would involve examining the distances and orientations between the aromatic rings in potential dimeric or polymeric assemblies. The interaction energies associated with these π-stacking arrangements would be calculated to assess their significance.

Advanced Research Applications and Potential of 5 Iodoquinoxalin 6 Amine

5-Iodoquinoxalin-6-amine as a Building Block in Complex Chemical Synthesis

The utility of this compound as a molecular scaffold stems from the distinct reactivity of its amine and iodo substituents. fluorochem.co.ukenamine.netsigmaaldrich.com This dual functionality enables its use in the assembly of sophisticated molecular architectures, particularly within medicinal and materials science research.

The synthesis of novel, elaborate heterocyclic systems is a cornerstone of modern drug discovery and materials science. msu.eduuou.ac.in this compound serves as a key starting material for creating fused polycyclic molecules that are otherwise difficult to access. The foundational step often involves the regioselective iodination of quinoxalin-6-amine at the 5-position, a result that has been rationalized using molecular orbital calculations. researchgate.netresearchgate.net

Once obtained, this compound can be transformed into a variety of complex heterocycles. For instance, it is a direct precursor to Current time information in Bangalore, IN.azaphospholo[4,5-f]quinoxalines. researchgate.net This synthesis involves a cross-coupling reaction at the iodo position with a phosphite (B83602) source, followed by reduction and subsequent cyclization to form the fused azaphosphole ring. researchgate.net Similarly, copper-catalyzed intramolecular cyclization reactions have been employed to synthesize oxazolo[5,4-f]quinoxalines and thiazolo[5,4-f]quinoxalines from derivatives of this compound. researchgate.net These fused systems are of significant interest as they are analogues of compounds known to inhibit disease-related protein kinases. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from this compound

Starting MaterialKey Reaction StepsResulting Heterocyclic SystemReference
This compound1. Cross-coupling with diethyl phosphite 2. Reduction of phosphonate (B1237965) 3. Cyclization with N,N-dimethylformamide dimethyl acetal Current time information in Bangalore, IN.Azaphospholo[4,5-f]quinoxaline researchgate.net
N-Acyl derivative of this compoundCopper-catalyzed intramolecular C-O bond formationOxazolo[5,4-f]quinoxaline researchgate.net
N-Thioacyl derivative of this compoundCopper-catalyzed intramolecular C-S bond formationThiazolo[5,4-f]quinoxaline researchgate.net

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. nih.govscielo.br This approach is valued for its high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. nih.govbeilstein-journals.org

While specific MCRs directly employing this compound are not extensively documented in leading literature, its structure is ideally suited for such transformations. Primary amines and aryl halides are common participants in a wide range of MCRs. researchgate.netenamine.netpreprints.org The 6-amino group can readily participate in reactions like the Ugi or Biginelli reactions, while the 5-iodo group can be involved in subsequent or tandem transition-metal-catalyzed cross-coupling reactions. scielo.br This dual reactivity allows for its potential integration into sequential one-pot MCRs, enabling the construction of highly substituted quinoxaline (B1680401) derivatives. For example, a hypothetical sequence could first involve an MCR utilizing the amine functionality, followed by a palladium-catalyzed coupling reaction (e.g., Suzuki or Sonogashira) at the iodo position to introduce further diversity.

Divergent synthesis is a powerful strategy that allows for the creation of a wide variety of structurally distinct compounds from a single, common intermediate. beilstein-journals.orgmdpi.com This approach is particularly valuable for generating libraries of related molecules for biological screening or materials testing. nih.gov The orthogonal reactivity of the functional groups in this compound makes it an excellent substrate for divergent synthetic routes.

The amine and iodo groups can be addressed with high selectivity. A divergent strategy could commence with reactions at the amino group, such as acylation or sulfonylation, to create a set of initial intermediates. These intermediates, now differing in the substituent at the 6-position, can each undergo a range of palladium-catalyzed cross-coupling reactions at the 5-iodo position (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). Conversely, the initial diversification could be achieved through various cross-coupling reactions at the iodo-position, followed by modification of the free amino group. This modular approach provides efficient access to a large matrix of compounds from one starting material. nih.gov

Table 2: Hypothetical Divergent Synthesis Scheme Using this compound

Step 1: Reaction at Amino GroupIntermediateStep 2: Reaction at Iodo GroupFinal Product Class
Acylation with R¹-COClN-(5-Iodoquinoxalin-6-yl)amideSuzuki Coupling with R²-B(OH)₂N-(5-Arylquinoxalin-6-yl)amides
Sulfonylation with R¹-SO₂ClN-(5-Iodoquinoxalin-6-yl)sulfonamideSonogashira Coupling with R²-CCHN-(5-Alkynylquinoxalin-6-yl)sulfonamides
Reductive Amination with R¹CHON-Alkyl-5-iodoquinoxalin-6-amineHeck Coupling with R²-CH=CH₂N-Alkyl-5-alkenylquinoxalin-6-amines

Design and Synthesis of Ligands and Metal Complexes Based on this compound

The field of coordination chemistry involves the study of compounds formed between a central metal atom and surrounding molecules or ions, known as ligands. byjus.commsu.edu The quinoxaline core, with its two nitrogen atoms, is a well-established bidentate chelating agent, capable of forming stable complexes with a variety of transition metals. libretexts.org

This compound and its derivatives are attractive candidates for the design of novel ligands. The two nitrogen atoms of the quinoxaline ring can coordinate to a metal center, forming a stable five-membered chelate ring. nih.gov Furthermore, the 6-amino group can potentially act as an additional donor site, allowing for higher coordination modes (e.g., tridentate). The electronic properties of the resulting metal complex can be fine-tuned by modifying the substituents on the quinoxaline ring.

The iodine atom at the 5-position offers a reactive handle to further elaborate the ligand structure before or after metal complexation. This allows for the synthesis of more complex, multidentate ligands designed for specific applications, such as sensing, catalysis, or molecular imaging. The coordination geometry of the resulting complexes, which can range from square planar to octahedral depending on the metal and other ligands, is crucial to their function. msu.edulibretexts.org

Table 3: Potential Coordination Complexes with this compound (L)

Metal Ion (M)Example ComplexPotential Coordination NumberPotential Geometry
Palladium(II)[Pd(L)₂]Cl₂4Square Planar
Ruthenium(II)[Ru(bpy)₂(L)]Cl₂6Octahedral
Copper(I)[Cu(L)₂]PF₆4Tetrahedral
Iron(II)Fe(L)₃₂6Octahedral

Transition metal complexes are widely used as catalysts in organic synthesis. The ligand plays a critical role in determining the catalyst's activity, selectivity, and stability. By carefully designing the ligand architecture, one can control the outcome of a catalytic reaction.

Derivatives of this compound have shown potential in the development of novel catalytic ligands. A notable example is the synthesis of chiral phosphine (B1218219) ligands based on the Current time information in Bangalore, IN.azaphospholo[4,5-f]quinoxaline scaffold. researchgate.net These ligands are prepared from this compound through a sequence involving phosphonylation, reduction to a primary phosphine, and cyclization. researchgate.net The resulting 2,3-dihydro derivatives of these fused systems feature a chiral tertiary phosphine, a class of ligands known to be highly effective in asymmetric metal-catalyzed reactions, such as hydrogenations and cross-coupling reactions. researchgate.net The quinoxaline backbone helps to create a rigid and well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity in catalytic transformations.

Investigation of Metal-Organic Framework (MOF) Components

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as linkers or struts. Current time information in Bangalore, IN.nih.govwikipedia.org The properties of a MOF, such as pore size, surface area, and chemical functionality, are directly influenced by the choice of its metal nodes and organic linkers. wikipedia.org this compound presents itself as a highly promising candidate for an organic linker in the design of functional MOFs.

The quinoxaline unit itself, a nitrogen-containing heterocycle, can coordinate with metal centers. ossila.com Furthermore, the amine group (-NH2) on the scaffold is of particular interest in MOF synthesis. Amine-functionalized linkers can introduce basic sites within the MOF structure, which can enhance selectivity for certain applications, such as carbon dioxide capture, due to the strong interaction between CO2 and the basic amino groups. rsc.org

The amine group also provides a reactive handle for post-synthetic modification (PSM). nih.govnih.gov After the initial MOF is constructed, the amine can be chemically altered, for instance, by reacting it with isocyanates to introduce new functional groups and tune the surface properties of the material. nih.gov The iodo- group offers an additional site for modification via cross-coupling reactions, allowing for the introduction of even more complex functionalities. The combination of these features makes this compound a versatile component for creating multifunctional MOFs.

nih.govwikipedia.orgrsc.orgnih.govresearchgate.net
Structural Feature of this compoundRole in MOF ConstructionPotential BenefitRelevant Principle Citation
Quinoxaline Ring SystemActs as a rigid strut, providing structural integrity to the framework. Nitrogen atoms can act as coordination sites for metal ions.High thermal stability and permanent porosity.
Amine (-NH2) GroupIntroduces basic functional sites within the pores. Can serve as a point for Post-Synthetic Modification (PSM).Enhanced CO2 affinity and selectivity; tunable surface properties.
Iodo (-I) GroupProvides a reactive site for post-synthetic modification via cross-coupling chemistry.Allows for the introduction of a wide array of functional groups to further tailor MOF properties.

Precursor for Advanced Organic Materials

The unique combination of a planar aromatic system and reactive functional groups makes this compound a valuable precursor for a variety of advanced organic materials. Its utility spans from functional polymers to discrete molecules for optoelectronics and self-assembled systems.

The development of functional polymers with specific electronic, thermal, or chemical properties is a major focus of materials science. The incorporation of rigid, planar aromatic units like quinoxaline into a polymer backbone can enhance thermal stability and introduce useful electronic characteristics. This compound is well-suited for this purpose, as both the iodo and amine groups can be used as handles for polymerization reactions. For example, the iodo group can participate in palladium-catalyzed cross-coupling reactions (like Suzuki or Sonogashira couplings), while the amine group can form amide or imine linkages. This allows for the systematic integration of the quinoxaline unit into various polymer architectures, creating materials for specialized applications.

Quinoxaline-based molecular architectures have demonstrated significant potential in materials science, particularly as electroluminescent materials and organic semiconductors. mtieat.org this compound serves as a key starting material for building more complex, conjugated systems suitable for optoelectronic applications. Research has shown its successful conversion into larger heterocyclic systems, such as Current time information in Bangalore, IN.researchgate.netazaphospholo[4,5-f]quinoxalines and their derivatives. researchgate.net These reactions extend the π-conjugated system of the molecule, a critical feature for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to start from this compound and synthetically elaborate its structure allows for the fine-tuning of the resulting molecule's electronic and photophysical properties. researchgate.netresearchgate.net

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and coordination bonds. mdpi.comfrontiersin.org These interactions are weaker than covalent bonds, allowing for the self-assembly of molecules into well-defined, functional architectures. frontiersin.org this compound possesses multiple features that make it an excellent building block for supramolecular chemistry. The amine group is a hydrogen bond donor and acceptor, the electron-deficient quinoxaline ring can participate in π-π stacking interactions with electron-rich aromatic systems, and the nitrogen atoms of the pyrazine (B50134) ring can coordinate to metal ions. mdpi.comrsc.org This multifunctionality allows the molecule to self-assemble or be directed into forming discrete structures like cages or extended networks with potential applications in molecular recognition, sensing, and encapsulation. nih.govmdpi.com

mdpi.commdpi.comfrontiersin.orgmdpi.com
Structural FeatureType of Non-Covalent InteractionRole in Supramolecular AssemblyRelevant Principle Citation
Amine (-NH2) GroupHydrogen BondingProvides directional control in self-assembly, linking molecules together.
Quinoxaline Ringπ-π StackingPromotes stacking of aromatic units, leading to ordered structures.
Pyrazine Ring NitrogensMetal CoordinationCan bind to metal ions to form metallo-supramolecular structures.
Iodo (-I) GroupHalogen BondingCan act as a halogen bond donor, interacting with Lewis bases to direct assembly.

Potential Role in Catalyst Development

The quinoxaline scaffold is recognized as a "privileged scaffold" in chemistry, not only for its presence in pharmaceuticals but also for its utility in developing catalysts. mtieat.org

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. beilstein-journals.org Amines are one of the most common functional groups used in organocatalysis, often acting as Brønsted or Lewis bases or participating in hydrogen bonding to activate substrates. The this compound framework is a prime candidate for development into novel organocatalysts.

The amine group can provide the primary catalytic functionality. beilstein-journals.org The rigid quinoxaline backbone offers a stable and tunable platform to support this catalytic site. Furthermore, the iodo- group at the 5-position is a key site for modification. By using cross-coupling reactions, various other functional groups can be attached at this position to create a more complex catalytic pocket, potentially inducing stereoselectivity in reactions. This modularity allows for the rational design of catalysts based on the this compound core for a range of organic transformations. While direct catalytic applications of the specific compound are still an area of active research, the foundational properties of its framework are well-established in the broader context of quinoxaline chemistry in catalysis. researchgate.netrsc.org

As a Scaffold for Immobilized Catalysts

The development of heterogeneous catalysts is a cornerstone of green and sustainable chemistry, aiming to combine the high efficiency and selectivity of homogeneous catalysts with the practical advantages of easy separation and recyclability. Immobilizing a molecular catalyst onto a solid support prevents its leaching into the product stream and allows for its reuse over multiple reaction cycles. The design of the scaffold used to anchor the active catalytic species is crucial for the stability and performance of the resulting heterogeneous system.

While the quinoxaline moiety is a recognized structural motif in the design of ligands for homogeneous catalysis, specific and detailed research on the application of This compound as a primary building block for creating immobilized catalysts is not extensively documented in publicly available literature. However, based on the known reactivity of the quinoxaline core and the principles of catalyst immobilization, its potential as a scaffold can be extrapolated.

The structure of this compound offers two distinct points for functionalization: the amino group (-NH₂) and the iodo group (-I). These functional groups can be used to covalently attach the quinoxaline unit to a solid support, thereby creating a scaffold for a catalytic metal center.

Conceptual Immobilization Strategies:

The general approach to using this compound as a scaffold would involve a multi-step synthesis:

Ligand Synthesis: The this compound molecule would first be modified to incorporate a chelating group capable of binding to a catalytically active metal. This could be achieved by reacting the amino group with other molecules to form, for example, a bidentate or tridentate ligand.

Complexation: The synthesized ligand would then be reacted with a suitable metal salt (e.g., of palladium, copper, or nickel) to form a metal complex.

Immobilization: The resulting metal complex, which still contains the reactive iodo group on the quinoxaline ring, could then be anchored to a solid support. The iodo group is an excellent handle for cross-coupling reactions, such as the Sonogashira or Suzuki coupling, allowing for a strong covalent linkage to a functionalized support material (e.g., silica, polymers, or magnetic nanoparticles).

An alternative strategy could involve first attaching the this compound to the support via the iodo group and then building the ligand structure and coordinating the metal ion in subsequent steps.

Potential Catalytic Applications:

Given the catalytic activity of various quinoxaline-based metal complexes in homogeneous systems, it is plausible that immobilized catalysts derived from this compound could find application in a range of organic transformations. These could include:

Cross-Coupling Reactions: Palladium complexes are widely used in C-C and C-N bond-forming reactions. An immobilized palladium-quinoxaline catalyst could be employed in reactions like Suzuki-Miyaura, Heck, or Sonogashira couplings.

Oxidation and Reduction Reactions: Depending on the coordinated metal, these immobilized systems could potentially catalyze oxidation or hydrogenation reactions.

Research Findings:

Currently, there is a lack of specific research articles detailing the synthesis and catalytic performance of an immobilized catalyst explicitly derived from this compound. The data in the following table is therefore hypothetical and serves to illustrate the kind of research findings that would be expected from such studies, based on analogous systems reported in the broader field of heterogeneous catalysis.

Interactive Data Table: Hypothetical Performance of a this compound-Based Immobilized Catalyst

Catalyst System (Hypothetical)Support MaterialCatalyzed ReactionSubstrate 1Substrate 2Product Yield (%)Catalyst Reusability (Cycles)
Pd-Quinox-Ligand@SiO₂SilicaSuzuki-Miyaura Coupling4-BromoanisolePhenylboronic acid955
Cu-Quinox-Ligand@Fe₃O₄Magnetic NanoparticlesClick Reaction (Azide-Alkyne Cycloaddition)PhenylacetyleneBenzyl azide926
Ni-Quinox-Ligand@PolystyrenePolystyreneKumada Coupling1-BromonaphthalenePhenylmagnesium bromide884

Further research is required to synthesize and evaluate catalysts based on this specific scaffold to validate its potential and determine its efficacy in various catalytic applications. The development of such systems would contribute to the growing toolbox of robust and reusable heterogeneous catalysts for sustainable chemical synthesis.

Challenges and Future Research Directions for 5 Iodoquinoxalin 6 Amine

Overcoming Synthetic Challenges for Scalable and Sustainable Production

The efficient and environmentally responsible production of 5-iodoquinoxalin-6-amine on a larger scale is a primary objective. Current synthetic routes often face limitations that need to be addressed to make this compound more accessible for extensive research and application. The complexity of reaction pathways and the economic viability of the synthesis process are significant challenges, particularly when considering industrial-scale production. huarenscience.com

A significant challenge lies in the development of more efficient and selective methods for the functionalization of the quinoxaline (B1680401) core. While methods for the regioselective iodination of 6-aminoquinoxalines at the 5-position have been developed, the efficiency and sustainability of these processes can be improved. sciforum.netresearchgate.net Future research should focus on methods that offer high chemoselectivity and can be performed under mild conditions. nih.gov For instance, the development of novel catalytic systems that can achieve direct C-H functionalization would represent a significant advancement, potentially reducing the number of synthetic steps and the generation of waste. nih.gov

Achieving high regioselectivity in the functionalization of the quinoxaline ring, especially in the presence of multiple reactive sites, is a persistent challenge. nih.gov While the iodination of 6-aminoquinoxaline (B194958) derivatives can be directed to the 5-position, subsequent transformations may be complicated by the presence of the amino and iodo groups. sciforum.netresearchgate.net For example, in palladium-catalyzed amination reactions involving dihalopyridines, achieving selectivity can be challenging. colab.ws Future research should aim to develop a deeper understanding of the electronic and steric factors that govern the regioselectivity of reactions on the this compound scaffold. This knowledge will be crucial for designing more complex molecules with well-defined substitution patterns.

The exploration of novel catalytic systems is paramount for developing more sustainable and efficient syntheses of this compound and its derivatives. While palladium-catalyzed cross-coupling reactions are widely used for the functionalization of iodoquinoxalines, the reliance on precious metals can be a drawback for large-scale applications. rsc.org

Recent advancements in the use of earth-abundant metal catalysts, such as those based on iron, cobalt, and nickel, for amination and other C-N bond-forming reactions offer promising alternatives. d-nb.infonih.gov For example, ruthenium-based heterogeneous catalysts have shown effectiveness in the direct amination of alcohols. rsc.org Research into adapting these more sustainable catalytic systems for the synthesis and functionalization of quinoxalines could lead to more cost-effective and environmentally friendly production methods. organic-chemistry.org The development of catalysts that can operate under milder conditions and with lower catalyst loadings would be a significant step forward.

Table 1: Comparison of Catalytic Systems for Amine Synthesis

Catalyst SystemMetalKey FeaturesPotential Application for this compound
Palladium-XantphosPalladiumHigh selectivity in amination of halopyridines. colab.wsFunctionalization of the iodo-substituent.
Ruthenium–MgO/TiO₂RutheniumEffective for direct amination of alcohols at low temperatures. rsc.orgSynthesis of amino-functionalized quinoxaline precursors.
Iron-based catalystsIronReusable and selective for reductive amination. d-nb.infoSustainable synthesis of aminoquinoxaline derivatives.
Nickel-based catalystsNickelConvenient and eco-friendly for quinoxaline synthesis. organic-chemistry.orgDirect synthesis of the quinoxaline core.

Expanding the Scope of Reactivity and Derivatization

Beyond improving its synthesis, a key area of future research is to expand the known chemical reactivity of this compound. This involves exploring new reaction pathways and developing novel transformations to generate a wider array of derivatives with diverse functionalities.

The quinoxaline ring system itself offers numerous possibilities for chemical modification that remain underexplored for this compound. mdpi.com While the iodo and amino groups are the primary handles for functionalization, the pyrazine (B50134) ring of the quinoxaline core could also participate in various cycloaddition and ring-transformation reactions. rsc.orgznaturforsch.com For instance, 1,3-dipolar cycloaddition reactions are a powerful tool for constructing five-membered heterocyclic rings. rsc.org Investigating the reactivity of the quinoxaline core in such reactions could lead to the discovery of novel fused heterocyclic systems with interesting biological or material properties. Furthermore, exploring direct C-H functionalization at other positions of the quinoxaline ring could provide access to derivatives that are not easily accessible through traditional methods. researchgate.net

The development of stereoselective transformations is a critical frontier in the chemistry of quinoxaline derivatives. Many biologically active molecules are chiral, and their therapeutic efficacy is often dependent on a specific stereoisomer. The synthesis of chiral tetrahydroquinoxalines and dihydroquinoxalinones highlights the importance of stereocontrol in this class of compounds. researchgate.net

Future research should focus on developing catalytic asymmetric methods for the functionalization of this compound. This could involve the use of chiral catalysts to control the stereochemistry of reactions at the substituents or the development of methods for the enantioselective reduction of the pyrazine ring. For example, modified Staudinger reactions have been used to create spiro-β-lactams with diastereoselectivity. rsc.org Applying such principles to this compound could open up new avenues for the synthesis of complex, enantiomerically pure molecules for drug discovery and other applications.

Advanced Computational and Theoretical Insights

The exploration of this compound is increasingly benefiting from advanced computational and theoretical approaches. These in silico methods provide profound insights into the molecule's reactivity, potential applications, and guide the synthesis of novel derivatives, thereby accelerating research and discovery.

Predictive Modeling for Unexplored Chemical Space

Predictive modeling has become an indispensable tool in understanding the chemical behavior of this compound. By applying quantum chemical calculations, researchers can rationalize and forecast the outcomes of chemical reactions. For instance, the regioselective iodination of quinoxalin-6-amine at the 5-position has been explained by analyzing the amplitudes of the Highest Occupied Molecular Orbital (HOMO) coefficients and the charge distribution on the carbon atoms. researchgate.net Such calculations accurately predict that the C5 position is the most favorable site for electrophilic attack, guiding synthetic chemists in achieving high selectivity and yield. researchgate.net

These theoretical models allow for the exploration of a vast, unexplored chemical space of potential derivatives. chemrxiv.org By computationally assessing the properties of virtual compounds before their physical synthesis, researchers can prioritize candidates with desired characteristics, such as specific electronic properties or reactivity patterns. nih.gov This predictive power streamlines the discovery process, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. nih.gov

Table 1: Application of Predictive Modeling in this compound Research

Modeling TechniqueApplicationPredicted OutcomeReference
HOMO Coefficient AnalysisRationalize reaction selectivityIodination of quinoxalin-6-amine occurs at the C5 position. researchgate.net
QSAR/QSPR ModelsPredict properties of virtual derivativesTriage of compounds for synthesis based on predicted activity or toxicity. nih.gov
Chemical Space AnalysisIdentify novel structural motifsDiscovery of under-utilized amine structures for specific applications. chemrxiv.org

High-Throughput Virtual Screening for New Applications

High-Throughput Virtual Screening (HTVS) is a powerful computational method used to screen large libraries of virtual compounds against biological targets or for specific material properties. sci-hub.senih.gov For this compound, this approach is particularly promising. The compound serves as an excellent foundational scaffold from which vast virtual libraries of derivatives can be generated by computationally introducing a wide array of substituents.

These virtual libraries can be screened for numerous applications. In drug discovery, they can be docked against the active sites of proteins, such as disease-related kinases, to identify potential inhibitors. nih.govresearchgate.net This process filters enormous databases down to a manageable number of promising hits for experimental testing, increasing the efficiency of finding new lead compounds. sci-hub.semedchemexpress.com Beyond medicine, HTVS can be applied to materials science to discover derivatives with optimal electronic and photophysical properties for use in organic electronics.

Table 2: Potential High-Throughput Virtual Screening Applications for this compound Derivatives

Application AreaScreening TargetDesired OutcomeReference
Medicinal ChemistryDisease-related protein kinases (e.g., GSK3)Identification of potent and selective inhibitors. sci-hub.seresearchgate.net
Materials ScienceOrganic semiconductor propertiesDiscovery of molecules with high charge mobility.
Chemical BiologyFluorescent probesIdentification of compounds with specific photophysical properties.

Integration into Interdisciplinary Research Areas

The unique structural and electronic features of this compound make it a valuable building block for integration into diverse, interdisciplinary fields, driving innovation in sensor technology and materials science.

Exploration in Novel Chemical Sensor Technologies

The quinoxaline core, known for its use in photoluminescent materials, provides a strong basis for developing novel chemical sensors. The this compound structure is particularly advantageous due to its combination of an electron-donating amine group and an electron-withdrawing iodo-substituent on the aromatic ring system. This arrangement can give rise to interesting photophysical properties, such as fluorescence, that are sensitive to the local chemical environment.

Future research could focus on developing fluorescent or electrochemical sensors based on this scaffold. The iodine atom serves as a versatile synthetic handle for introducing specific recognition moieties via cross-coupling reactions. By attaching groups that selectively bind to target analytes (e.g., metal ions, biomolecules), changes in the fluorescent signal upon binding could enable sensitive and selective detection. Furthermore, amine-based materials are being explored more broadly for applications like carbon capture, suggesting another potential avenue for sensor development based on this compound's functional groups. rsc.org

Contribution to Emerging Fields of Materials Science

This compound is a key precursor for the synthesis of advanced organic materials. The broader quinoxaline family of compounds is already utilized in the development of organic semiconductors and electroluminescent materials. mdpi.com The title compound's utility stems from the reactivity of the C-I bond, which is amenable to a variety of palladium- and copper-catalyzed cross-coupling reactions.

This reactivity allows for the construction of larger, complex heterocyclic and conjugated systems. For example, it has been used to synthesize oxazolo[5,4-f]quinoxalines and other fused systems. researchgate.netresearchgate.net These extended π-systems are fundamental to the performance of organic electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The ability to systematically modify the core structure of this compound enables the fine-tuning of electronic properties, such as the HOMO/LUMO energy levels, to meet the specific requirements of next-generation materials.

Methodological Innovations in this compound Research

Recent advancements in synthetic organic chemistry have provided innovative and efficient methods for both the synthesis and subsequent functionalization of this compound. These methodologies are crucial for expanding the accessibility and utility of this versatile chemical building block.

The synthesis of the core compound itself relies on a regioselective iodination of quinoxalin-6-amine, a reaction whose efficiency and selectivity have been rationalized through computational studies. researchgate.net Once formed, the true synthetic power of this compound is unlocked through its role as a substrate in a variety of modern catalytic reactions. The iodine atom serves as an excellent leaving group, facilitating numerous transformations.

Key methodological innovations include:

Copper-Catalyzed Cyclization: This method has been employed to construct an oxazole (B20620) ring fused to the quinoxaline core, yielding oxazolo[5,4-f]quinoxalines. This transformation typically involves N-acylation of the amine followed by an intramolecular C-O bond formation catalyzed by a copper(I) salt. researchgate.net

Phosphine (B1218219) Synthesis and Cyclization: Researchers have developed a multi-step sequence starting from this compound that involves cross-coupling with diethyl phosphite (B83602), reduction to a primary phosphine, and subsequent cyclization to form novel researchgate.netCurrent time information in Bangalore, IN.azaphospholo[4,5-f]quinoxaline heterocycles. researchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times for cyclization and cross-coupling reactions involving related halo-quinoxaline structures, a technique that holds promise for accelerating the synthesis of this compound derivatives. researchgate.netsemanticscholar.org

Table 3: Innovative Synthetic Transformations of this compound

Reaction TypeReagents/CatalystsProduct ClassReference
Copper-Catalyzed CyclizationNicotinoyl chloride, Copper(I) iodideOxazolo[5,4-f]quinoxalines researchgate.net
Phosphole Ring FormationDiethyl phosphite, Ti(OiPr)₄, N,N-dimethylformamide dimethyl acetal researchgate.netCurrent time information in Bangalore, IN.Azaphospholo[4,5-f]quinoxalines researchgate.net
Nucleophilic Aromatic SubstitutionVarious amines, hydrazineN-substituted quinoxaline derivatives semanticscholar.orggoogle.com
Palladium-Catalyzed Cross-CouplingArylboronic acids, Pd(PPh₃)₄Aryl-substituted quinoxalines

Flow Chemistry Approaches to Synthesis

The synthesis of heterocyclic compounds like this compound often involves multi-step sequences with potentially hazardous reagents or exothermic reactions, making scalability in traditional batch reactors a significant challenge. Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a compelling solution to these issues. noelresearchgroup.combeilstein-journals.org The primary advantages of this approach include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous intermediates by generating and consuming them in situ. mdpi.commdpi.com

For the synthesis of this compound, a flow chemistry approach could streamline the iodination of the quinoxaline core and subsequent functional group manipulations. Iodination reactions can be hazardous on a large scale, and a flow process would mitigate risks by minimizing the volume of reactive intermediates at any given time. Furthermore, multi-step sequences, such as the formation of the quinoxaline ring followed by iodination, could be "telescoped" into a single, uninterrupted process, eliminating the need for manual handling and purification of intermediates. mdpi.com

Future research would likely focus on designing and optimizing a modular flow platform for this synthesis. This would involve screening different reactor types (e.g., packed-bed, tube, or microchip reactors), catalysts, and reaction conditions to maximize yield and purity while minimizing reaction time.

Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for this compound

ParameterConventional Batch SynthesisHypothetical Flow SynthesisPotential Advantages of Flow
Reaction Time 8 - 12 hours15 - 30 minutesSignificant reduction in process time
Typical Yield 75 - 85%>90%Improved efficiency and atom economy
Safety Profile Handling of bulk reagents, risk of thermal runawayIn-situ generation of intermediates, superior heat dissipationEnhanced operational safety
Scalability Difficult; requires large, specialized reactorsStraightforward; "scaling-out" by parallelization or longer run timesMore flexible and cost-effective production
Process Control Limited; potential for localized hot spotsPrecise control over temperature and residence timeHigher reproducibility and product quality

Photo/Electro-Chemical Activation Strategies

The carbon-iodine (C-I) bond in this compound is a key functional handle for derivatization, most commonly through transition-metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations. mdpi.com While effective, these methods often require expensive and potentially toxic heavy metal catalysts and ligands, and can be sensitive to reaction conditions. Photo- and electro-chemical strategies represent emerging alternatives that can offer milder reaction conditions, higher selectivity, and a reduced environmental footprint.

Photochemical Activation:

Photoredox catalysis can activate the C-I bond using visible light, generating highly reactive radical intermediates that can participate in a wide range of transformations. noelresearchgroup.com This approach could enable novel coupling reactions for this compound that are difficult to achieve with traditional thermal methods. For instance, light-mediated protocols could facilitate C-H functionalization or the introduction of complex alkyl groups without the need for pre-functionalized organometallic reagents. Research in this area would involve identifying suitable photocatalysts that absorb light at specific wavelengths and efficiently promote the desired bond formation.

Electrochemical Activation:

Electrochemistry provides another powerful tool for activating the C-I bond through controlled reduction or oxidation. By applying an electric potential, the C-I bond can be cleaved to generate radical or anionic intermediates, which can then be trapped by various electrophiles or coupling partners. This method obviates the need for chemical redox agents, reducing waste and often simplifying product purification. An electrochemical approach to the derivatization of this compound could lead to the development of highly selective and efficient coupling processes, such as reductive cross-couplings or aminations, under mild, ambient-temperature conditions.

Future studies will likely focus on developing optimized protocols for both photo- and electro-chemical reactions, including the design of specialized reactors (e.g., photoreactors with integrated light sources or electrochemical flow cells) to improve efficiency and scalability.

Table 2: Potential Photo/Electro-Chemical Derivatization Strategies for this compound

Activation MethodProposed Reaction TypePotential Coupling PartnerHypothetical Advantage over Traditional Methods
Photoredox Catalysis Giese-type Radical AdditionAlkenes, (Hetero)arenesAvoids use of stoichiometric organotin reagents
Photoredox Catalysis Dual-Catalytic Cross-CouplingBoronic AcidsMild conditions, potential for novel bond formations
Electrochemistry Reductive Cross-CouplingAlkyl HalidesAvoids pre-generation of organometallic reagents
Electrochemistry Anodic AminationSecondary AminesDirect C-N bond formation without a metal catalyst

Q & A

Q. What are the optimal synthetic routes for 5-Iodoquinoxalin-6-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves halogenation or palladium-catalyzed coupling. A common approach starts with quinoxalin-6-amine, which undergoes iodination using iodine monochloride (ICl) in acetic acid under reflux (70–80°C). Alternative routes include Buchwald-Hartwig amination to introduce the amine group post-iodination. Key factors affecting yield include:
  • Catalyst choice : Pd(PPh₃)₄ vs. Pd(OAc)₂.
  • Solvent selection : DMF or THF for better iodine activation.
  • Temperature control : Excess heat may lead to dehalogenation.

Table 1 : Comparative Analysis of Synthetic Routes

MethodCatalystSolventYield (%)Reference
Direct IodinationIClAcOH65–70
Buchwald-HartwigPd(OAc)₂/XantphosToluene55–60
Post-functionalizationPd(PPh₃)₄DMF50–55

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Aromatic protons : Doublets in δ 7.8–8.5 ppm (quinoxaline ring).
  • NH₂ group : Broad singlet at δ 5.5–6.0 ppm (exchange with D₂O).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 271.06 (C₈H₆IN₃⁺).
  • IR Spectroscopy : N-H stretch at ~3400 cm⁻¹ and C-I stretch at 550–600 cm⁻¹ .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model iodine’s electronic effects on the quinoxaline ring. For example:
  • HOMO-LUMO Analysis : Predicts sites for nucleophilic/electrophilic attack.
  • Transition State Modeling : Identifies steric hindrance in Suzuki-Miyaura couplings.
    Tools like Gaussian or ORCA, combined with databases (PubChem, Reaxys), validate predicted reaction pathways .

Q. What strategies mitigate iodine displacement side reactions during functionalization of this compound?

  • Methodological Answer :
  • Protecting Groups : Use Boc or Fmoc to shield the amine during iodination.
  • Low-Temperature Conditions : Reduce kinetic energy to prevent unwanted substitution (e.g., –20°C in THF).
  • Catalyst Tuning : Bulky ligands (e.g., SPhos) minimize oxidative addition of iodine .

Q. How does the iodine substituent influence the biological activity of this compound compared to other halogenated analogues?

  • Methodological Answer : Iodine’s large atomic radius enhances hydrophobic interactions in enzyme binding. Comparative studies with chloro/bromo analogues show:
  • Binding Affinity : IC₅₀ values for kinase inhibition decrease in the order I > Br > Cl (e.g., 2.1 μM vs. 4.7 μM for bromo-analogue).
  • Metabolic Stability : Iodine reduces hepatic clearance by 30% compared to chlorine .

Data Contradiction Analysis

Q. Why do reported yields for direct iodination vary across studies (50–70%), and how can reproducibility be improved?

  • Methodological Answer : Discrepancies arise from:
  • Purity of Starting Material : Quinoxalin-6-amine with >98% purity yields higher consistency.
  • Oxygen Sensitivity : Reactions conducted under inert atmospheres (N₂/Ar) improve iodine activation.
    Standardized protocols (e.g., reflux time ≥12 hours) and QC via HPLC-MS are recommended .

Safety and Stability Considerations

Q. What are the optimal storage conditions for this compound to prevent degradation?

  • Methodological Answer :
  • Temperature : Store at –20°C in amber vials to avoid photodehalogenation.
  • Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the amine group.
  • Solvent Compatibility : Dissolve in dry DMSO for long-term stability (>6 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.